
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one: is an organic compound that features a quinazolinone core substituted with a dioxaborolane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester as the coupling partner.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Borzentrum, eingehen und Boronsäuren oder Boratester bilden.
Reduktion: Reduktionsreaktionen können den Chinazolinon-Kern betreffen und ihn möglicherweise in Dihydrochinazolinon-Derivate umwandeln.
Substitution: Die Dioxaborolan-Gruppe kann an verschiedenen Substitutionsreaktionen, wie Halogenierung oder Alkylierung, teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können unter milden Bedingungen verwendet werden.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder Alkylierungsmittel wie Alkylhalogenide werden typischerweise verwendet.
Hauptprodukte:
Oxidation: Boronsäuren oder Boratester.
Reduktion: Dihydrochinazolinon-Derivate.
Substitution: Halogenierte oder alkylierte Chinazolinon-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie:
Katalyse: Die Verbindung kann als Ligand in Übergangsmetall-katalysierten Reaktionen verwendet werden und die Reaktivität und Selektivität des Katalysators verbessern.
Biologie:
Arzneimittelentwicklung:
Medizin:
Antikrebsmittel: Chinazolinon-Derivate haben sich als vielversprechend für die Anwendung als Antikrebsmittel erwiesen, und die borhaltige Gruppe kann die Fähigkeit der Verbindung verbessern, Krebszellen anzugreifen.
Industrie:
Materialwissenschaften: Die Verbindung kann bei der Entwicklung von fortschrittlichen Materialien verwendet werden, wie z. B. organische Halbleiter oder Leuchtdioden (LEDs).
5. Wirkmechanismus
Der Wirkmechanismus von 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)chinazolin-4(3H)-on ist nicht vollständig geklärt. Es wird vermutet, dass es mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, über seinen Chinazolinon-Kern interagiert. Die Dioxaborolan-Gruppe kann die Bindungsaffinität und Selektivität der Verbindung verstärken, indem sie reversible kovalente Bindungen mit Zielproteinen bildet.
Wirkmechanismus
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. The dioxaborolane group may enhance the compound’s binding affinity and selectivity by forming reversible covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronsäure
Vergleich:
- Einzigartigkeit: Das Vorhandensein des Chinazolinon-Kerns in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)chinazolin-4(3H)-on unterscheidet ihn von anderen Dioxaborolan-haltigen Verbindungen. Diese Kernstruktur verleiht einzigartige biologische und chemische Eigenschaften, was sie zu einem wertvollen Gerüst für die Arzneimittelentwicklung und Materialwissenschaften macht.
- Anwendungen: Während ähnliche Verbindungen in der Katalyse oder Materialwissenschaften verwendet werden können, bietet die spezifische Kombination des Chinazolinon-Kerns und der Dioxaborolan-Gruppe in dieser Verbindung deutliche Vorteile in der pharmazeutischen Chemie und Arzneimittelentwicklung.
Eigenschaften
Molekularformel |
C14H17BN2O3 |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-17-12(10)18/h5-8H,1-4H3,(H,16,17,18) |
InChI-Schlüssel |
PTVXSVSAFQKRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


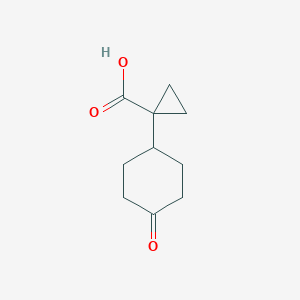
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

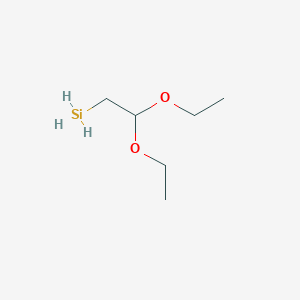
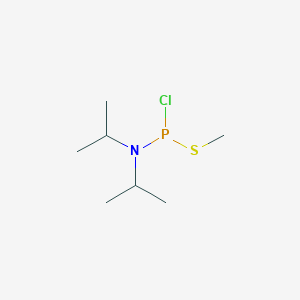
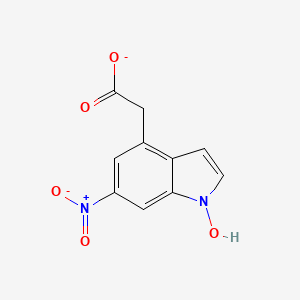
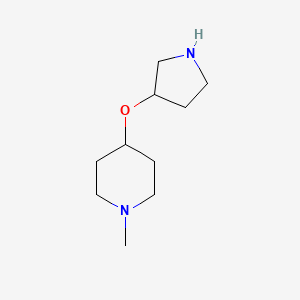
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
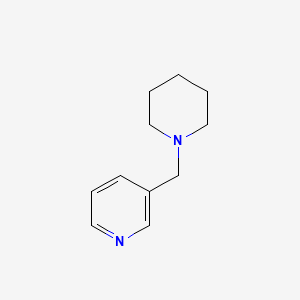
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
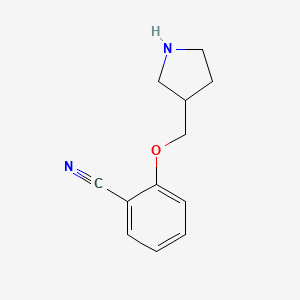
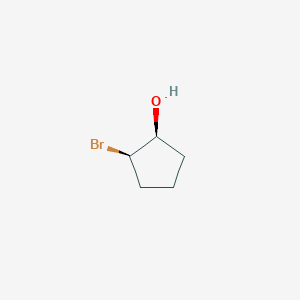
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
